molecular formula C9H7ClN2O2S B1302236 Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 832113-96-9

Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B1302236
CAS RN: 832113-96-9
M. Wt: 242.68 g/mol
InChI Key: CUNUJTDTFOTOJA-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate” is a halogenated heterocycle . It is a solid substance with a molecular weight of 242.68 . The SMILES string representation of this compound is COC(=O)c1sc2ncnc(Cl)c2c1C .


Synthesis Analysis

The synthesis of 4-chloro derivatives of thieno[2,3-d]pyrimidine, such as the compound , can be achieved by the action of phosphorus oxychloride on 5-methyl- and 5-methyl-6-carbethoxythieno[2,3-d]pyrimidin-4-ones .


Molecular Structure Analysis

The InChI representation of this compound is 1S/C9H7ClN2O2S/c1-4-5-7(10)11-3-12-8(5)15-6(4)9(13)14-2/h3H,1-2H3 . This representation provides a standard way to encode the compound’s molecular structure and can be used to generate a three-dimensional model.


Physical And Chemical Properties Analysis

“Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate” is a solid substance . Its molecular weight is 242.68 . The compound’s InChI key is CUNUJTDTFOTOJA-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Applications

Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate: has been identified as a potential antimicrobial agent. Its structure allows for the synthesis of derivatives that can be effective against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound’s ability to inhibit bacterial growth makes it a valuable candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Anticancer Activity

This compound is part of a class of molecules that have shown promise in anticancer research. Specifically, thieno[2,3-d]pyrimidine derivatives have demonstrated antitumor activity against various cancer cell lines . The modification of this compound’s structure could lead to the development of new chemotherapeutic agents that target specific pathways involved in cancer cell proliferation.

Anti-Inflammatory Properties

The pyrimidine core of Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate is known to exhibit anti-inflammatory effects. This is attributed to its ability to modulate the expression and activities of key inflammatory mediators such as prostaglandin E2 , inducible nitric oxide synthase , and tumor necrosis factor-α . Research in this area could lead to the development of new anti-inflammatory drugs with fewer side effects than current medications.

Neuroprotective Effects

Recent studies have explored the neuroprotective and anti-inflammatory activities of pyrimidine derivatives in human microglia and neuronal cell models . The compound’s potential to protect nerve cells from damage or degeneration makes it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Material Science Applications

Thiophene derivatives, which include the thieno[2,3-d]pyrimidine structure, have applications in material science. They can be used in the fabrication of light-emitting diodes (LEDs) and as corrosion inhibitors for metals . This highlights the compound’s versatility beyond pharmaceuticals, extending into advanced materials and engineering.

Kinase Inhibition

Kinases are enzymes that play a crucial role in signaling pathways within cells. Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit kinase activity, which is significant in the context of diseases like cancer where abnormal kinase activity is often observed .

Estrogen Receptor Modulation

Some thiophene compounds have been found to interact with estrogen receptors, which could have implications for the treatment of hormone-related conditions . The ability to modulate these receptors suggests potential applications in the development of drugs for conditions like breast cancer and osteoporosis.

Safety and Hazards

There is limited information available on the specific safety and hazards associated with “Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate”. It is recommended to handle this compound under inert gas (nitrogen or Argon) at 2-8°C .

Mechanism of Action

Target of Action

It is known that thienopyrimidines, a class of compounds to which this molecule belongs, often interact with atp-binding cassette transporters (abc transporters) .

Mode of Action

Some thienopyrimidines have been found to act as modulators of abc efflux pumps . These pumps play a crucial role in cellular processes such as lipid transport and drug resistance, and their modulation can have significant effects on cell function.

Biochemical Pathways

Given its potential interaction with abc transporters , it may influence pathways related to drug transport and resistance.

Result of Action

Modulation of abc transporters can potentially alter cellular drug resistance, affecting the efficacy of therapeutic agents .

properties

IUPAC Name

methyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-4-5-7(10)11-3-12-8(5)15-6(4)9(13)14-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNUJTDTFOTOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374932
Record name Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate

CAS RN

832113-96-9
Record name Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 832113-96-9
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